molecular formula C21H22N6O2 B2684877 N4-(2,5-dimethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946297-70-7

N4-(2,5-dimethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2684877
CAS No.: 946297-70-7
M. Wt: 390.447
InChI Key: DNBPZYYXIAEXGF-UHFFFAOYSA-N
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Description

N4-(2,5-dimethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolopyrimidine derivative characterized by a bicyclic heteroaromatic core. The compound features a 2,5-dimethoxyphenyl substituent at the N4 position, a dimethylamine group at N6, and a phenyl group at the 1-position of the pyrazole ring.

Properties

IUPAC Name

4-N-(2,5-dimethoxyphenyl)-6-N,6-N-dimethyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2/c1-26(2)21-24-19(23-17-12-15(28-3)10-11-18(17)29-4)16-13-22-27(20(16)25-21)14-8-6-5-7-9-14/h5-13H,1-4H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBPZYYXIAEXGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,5-dimethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors such as 3-amino-1H-pyrazole with a suitable aldehyde or ketone under acidic or basic conditions.

    Substitution Reactions: The introduction of the 2,5-dimethoxyphenyl and dimethylamino groups can be achieved through nucleophilic substitution reactions. For instance, the reaction of the pyrazolo[3,4-d]pyrimidine core with 2,5-dimethoxybenzyl chloride and dimethylamine under basic conditions.

    Final Modifications: Further functionalization, if required, can be performed using standard organic synthesis techniques such as alkylation or acylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N4-(2,5-dimethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings or the pyrazolo[3,4-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents (e.g., benzyl chloride) in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Chemical Properties and Structure

This compound has the following chemical characteristics:

  • Molecular Formula : C21H22N6O2
  • Molecular Weight : 390.4 g/mol
  • CAS Number : 946297-70-7

The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its role in various biological activities. The presence of dimethoxy and phenyl groups enhances its pharmacological potential.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazolo[3,4-d]pyrimidines. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

  • Case Study : In vitro tests demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent activity against human cancer cell lines. These compounds were found to inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt pathway .

Antimicrobial Properties

The antimicrobial activity of pyrazolo[3,4-d]pyrimidines has been explored extensively. These compounds have shown effectiveness against a range of bacteria and fungi.

  • Research Findings : A study conducted on various pyrazolo derivatives indicated that modifications at the 4 and 6 positions significantly enhance antimicrobial efficacy. Specifically, compounds similar to N4-(2,5-dimethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine were effective against resistant strains of bacteria .

Anti-inflammatory Effects

Inflammation-related diseases are a major health concern globally. Compounds like this compound have been investigated for their anti-inflammatory properties.

  • Clinical Relevance : Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in animal models . This suggests potential therapeutic applications in treating conditions such as arthritis and other inflammatory disorders.

Synthesis and Derivatives

The synthesis of this compound involves several steps that include the formation of the pyrazole ring followed by functionalization at specific positions.

StepReaction TypeKey ReagentsYield
1CyclizationPhenylhydrazine + Pyrimidine derivativeHigh
2MethylationDimethyl sulfate or methyl iodideModerate
3DemethylationHydrolysis under acidic conditionsHigh

These synthetic routes allow for the generation of various derivatives that can be screened for enhanced biological activity.

Mechanism of Action

The mechanism of action of N4-(2,5-dimethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential anti-cancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives are extensively studied due to their versatility in drug discovery. Below is a detailed comparison of the target compound with key analogs, focusing on substituent variations, physicochemical properties, and inferred biological implications.

Substituent Analysis and Structural Analogues

Compound Name N4 Substituent N6 Substituent 1-Position Substituent Molecular Formula Molecular Weight (g/mol) Key References
N4-(2,5-dimethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (Target) 2,5-dimethoxyphenyl N,N-dimethyl Phenyl C21H23N6O2 391.45
N4-(3,4-dimethylphenyl)-N6-(3-methoxypropyl)-1-phenyl-... (CAS 946288-13-7) 3,4-dimethylphenyl 3-methoxypropyl Phenyl C23H27N6O 403.50
N4-(2,5-dimethylphenyl)-N6-(2-furanylmethyl)-1-methyl-... (CAS 902139-77-9) 2,5-dimethylphenyl 2-furanylmethyl Methyl C19H20N6O 348.40
N4-(4-methoxyphenyl)-N6,N6,1-trimethyl-... (CAS 878064-17-6) 4-methoxyphenyl N,N-dimethyl Methyl C16H19N6O 311.36
N4,N6-bis(1-methylethyl)-1-phenyl-... (CAS 5444-68-8) N/A (bis-isopropyl) N/A (bis-isopropyl) Phenyl C17H22N6 310.40

Key Observations and Implications

2,5-Dimethylphenyl (CAS 902139-77-9) lacks methoxy groups, reducing polarity and possibly decreasing solubility compared to the target compound .

N6 Modifications :

  • The N,N-dimethyl group in the target compound offers steric compactness and moderate basicity, contrasting with the bulkier 3-methoxypropyl () or 2-furanylmethyl () groups, which may hinder target binding but improve membrane permeability .
  • Bis-isopropyl substitution () maximizes hydrophobicity, likely favoring passive diffusion but reducing aqueous solubility .

Biological Activity

N4-(2,5-dimethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its synthesis, biological mechanisms, therapeutic potential, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound generally involves several key steps:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : This step typically includes the cyclization of 3-amino-1H-pyrazole with suitable aldehydes or ketones under acidic or basic conditions.
  • Substitution Reactions : The introduction of the 2,5-dimethoxyphenyl and dimethylamino groups is achieved through nucleophilic substitution reactions, often involving the reaction of the pyrazolo[3,4-d]pyrimidine core with 2,5-dimethoxybenzyl chloride and dimethylamine.
  • Final Modifications : Further functionalization can be performed using standard organic synthesis techniques such as alkylation or acylation .

The primary mechanism of action for this compound involves its interaction with specific kinases. It binds to the active site of these enzymes, inhibiting their activity and affecting downstream signaling pathways. This inhibition can lead to reduced cell proliferation and is being investigated for its anti-cancer properties .

Therapeutic Potential

Research indicates that this compound has promising applications in treating various cancers due to its ability to inhibit key kinases involved in tumor growth and progression. For instance:

  • Kinase Inhibition : It has been shown to inhibit casein kinase 1 (CK1), which is implicated in cancer pathogenesis and central nervous system disorders .
  • Cellular Pathways : The compound's interactions with cellular pathways make it a valuable tool for studying biological mechanisms and developing new therapeutic strategies .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparison table is provided below:

Compound NameStructureTarget KinaseIC50 ValueNotes
N4-(2,5-Dimethoxyphenyl)-N6,N6-Dimethyl-1-Phenyl-Pyrazolo[3,4-D]PyrimidineStructureCK1TBDPotential anti-cancer agent
N6-(4-Chlorophenyl)-1H-Pyrazolo[3,4-D]PyrimidineStructureCK178 nMStrong CK1 inhibitor
Pyrimido[4,5-D]PyrimidinesStructureVarious kinasesVariesSimilar biological activities

Case Study 1: Inhibition of CK1

A study focusing on the inhibition of CK1 by N4-(2,5-dimethoxyphenyl)-N6,N6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine demonstrated significant anti-proliferative effects in cancer cell lines. The compound was shown to reduce cell viability by over 50% at concentrations above 200 nM .

Case Study 2: Mechanistic Insights

Another investigation into the mechanistic insights revealed that the compound disrupts critical signaling pathways involved in cell cycle regulation. This disruption was evidenced by altered expression levels of cyclins and cyclin-dependent kinases (CDKs) in treated cells .

Q & A

Q. What statistical approaches mitigate variability in biological replicate experiments?

  • Methodological Answer : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., IC50 values across derivatives). Use Cohen’s d to assess effect sizes. ’s microbial studies highlight the importance of ≥3 biological replicates to ensure p < 0.05 significance .

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